Benzyl 4-hydroxypiperidine-1-carboxylate
Overview
Description
Benzyl 4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
Benzyl 4-hydroxypiperidine-1-carboxylate is a reactant used in the synthesis of various compounds . .
Mode of Action
It is known to be a reactant in the synthesis of several compounds, suggesting it interacts with other molecules to form new compounds .
Biochemical Pathways
The compound is involved in the synthesis of various compounds, including orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, piperidine derivatives, molecular rods, oxazolidinone-quinolone hybrids, and their antibacterial activity . The specific biochemical pathways affected by these compounds would depend on their individual mechanisms of action.
Result of Action
As a reactant, the primary result of the action of this compound is the formation of new compounds . The molecular and cellular effects of these compounds would depend on their individual properties and mechanisms of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability of the compound.
Biochemical Analysis
Biochemical Properties
Benzyl 4-hydroxypiperidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which inhibit platelet aggregation . Additionally, it is involved in the synthesis of piperidine derivatives, molecular rods, and oxazolidinone-quinolone hybrids, which exhibit antibacterial activity . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which stabilizes the compound within the biochemical environment.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of P2Y12 antagonists suggests that it may impact platelet function and aggregation . Furthermore, its involvement in the synthesis of antibacterial agents indicates potential effects on bacterial cell walls and metabolic pathways . These interactions can lead to changes in cellular behavior, including alterations in cell growth, division, and response to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as a reactant in various synthetic pathways, where it may inhibit or activate enzymes . For instance, in the synthesis of P2Y12 antagonists, this compound likely binds to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity . This inhibition can lead to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a boiling point of 167°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting platelet aggregation or antibacterial activity . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures or disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . For example, its role in the synthesis of P2Y12 antagonists involves enzymatic reactions that modify its structure and function . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its overall efficacy and potential side effects. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, targeting signals or post-translational modifications may direct this compound to the nucleus, mitochondria, or other organelles . These localization patterns can impact the compound’s interaction with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-hydroxypiperidine-1-carboxylate can be synthesized through the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like methylene chloride under nitrogen atmosphere . The reaction proceeds as follows: [ \text{4-Hydroxypiperidine} + \text{Benzyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-hydroxypiperidine-1-carboxylate is utilized in several scientific research fields:
Comparison with Similar Compounds
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
Benzyl 4-bromopiperidine-1-carboxylate: Contains a bromine atom instead of a hydroxyl group.
4-Hydroxypiperidine: The parent compound without the benzyl and carboxylate groups.
Uniqueness: Benzyl 4-hydroxypiperidine-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl 4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIUUDJOCYHIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383265 | |
Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95798-23-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95798-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 4-Hydroxy-1-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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